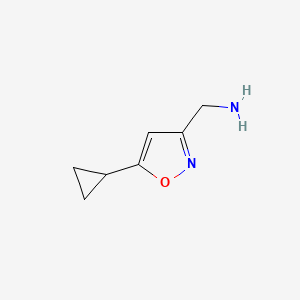

(5-cyclopropylisoxazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGKRVQCDOMDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-49-3 | |

| Record name | 5-Cyclopropyl-3-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Academic Significance and Contextualization of 5 Cyclopropylisoxazol 3 Yl Methanamine

Structural Classification and Nomenclature within Contemporary Organic Chemistry

(5-cyclopropylisoxazol-3-yl)methanamine is a heterocyclic compound with the chemical formula C₇H₁₀N₂O. uni.lu Its systematic name, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, clearly defines its molecular structure. The name can be deconstructed to understand the arrangement of its constituent parts:

Isoxazole (B147169): This forms the core of the molecule and is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The numbering of the isoxazole ring typically starts from the oxygen atom.

5-cyclopropyl: A cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is attached to the 5th position of the isoxazole ring.

3-yl: This indicates that the isoxazole ring is connected to the rest of the molecule at the 3rd position.

methanamine: A methylamine (B109427) group (-CH₂NH₂) is attached to the 3rd position of the isoxazole ring.

This compound can be classified as a primary amine, an isoxazole derivative, and a cyclopropane-containing compound. The unique combination of these functional groups and structural motifs imparts specific physicochemical properties to the molecule, influencing its reactivity, conformation, and potential biological interactions.

Table 1: Structural and Chemical Properties of (5-cyclopropylisoxazol-3-yl)methanamine

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| IUPAC Name | (5-cyclopropylisoxazol-3-yl)methanamine |

| Molar Mass | 138.17 g/mol |

| CAS Number | 1245644-67-0 |

| Structural Features | Isoxazole ring, Cyclopropyl group, Primary amine |

Historical Development and Research Trajectories of Isoxazole and Cyclopropyl Amine Scaffolds

The academic significance of (5-cyclopropylisoxazol-3-yl)methanamine is best understood by examining the historical and research context of its core structural components: the isoxazole ring and the cyclopropyl amine moiety.

The isoxazole scaffold has a rich history in medicinal chemistry, recognized for its versatile biological activities. rsc.orgnih.gov Isoxazoles are considered "privileged structures" due to their ability to interact with a wide range of biological targets. ajrconline.orgtaylorandfrancis.com Research into isoxazole derivatives has led to the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The weak N-O bond in the isoxazole ring can be susceptible to cleavage, a property that can be exploited in the design of prodrugs or compounds with specific metabolic pathways. nih.gov The synthesis of isoxazole derivatives has also been a subject of intense research, with numerous methods developed for their regioselective functionalization. rsc.org

The cyclopropyl group , a small, strained ring, has also garnered considerable attention in drug design. researchgate.netnih.gov Its unique electronic properties and rigid conformation can lead to enhanced potency, selectivity, and metabolic stability of drug candidates. researchgate.net The introduction of a cyclopropyl moiety can influence the lipophilicity and binding affinity of a molecule to its target protein. researchgate.net The development of synthetic methods for incorporating cyclopropane (B1198618) rings into complex molecules has been a significant area of research in organic chemistry. acs.org

Cyclopropylamines , which combine the features of a cyclopropyl ring and an amine group, are valuable building blocks in medicinal chemistry. longdom.org The amine group provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The cyclopropyl group can confer favorable pharmacokinetic properties. longdom.org The synthesis of cyclopropylamines has been explored through various routes, including the reductive amination of cyclopropanecarboxaldehyde. longdom.org

The convergence of these two well-established pharmacophores in (5-cyclopropylisoxazol-3-yl)methanamine suggests a strategic design to harness the beneficial properties of both the isoxazole and cyclopropyl amine scaffolds.

Overview of Research Potential and Scope for (5-cyclopropylisoxazol-3-yl)methanamine Derivatives

The chemical architecture of (5-cyclopropylisoxazol-3-yl)methanamine provides a foundation for the exploration of a diverse chemical space with significant research potential. The primary amine group serves as a versatile handle for the synthesis of a wide array of derivatives.

Table 2: Potential Research Directions for (5-cyclopropylisoxazol-3-yl)methanamine Derivatives

| Research Area | Focus | Rationale |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | The isoxazole and cyclopropylamine (B47189) motifs are present in many biologically active molecules. capes.gov.brresearchgate.net |

| Exploration of antimicrobial and antifungal agents | Isoxazole derivatives have shown promise as antimicrobial and antifungal agents. mdpi.com | |

| Investigation of enzyme inhibitory activity | The rigid structure could lead to selective binding to enzyme active sites. researchgate.net | |

| Agrochemical Research | Development of new pesticides or herbicides | Heterocyclic compounds are widely used in agrochemicals. nih.gov |

| Materials Science | Synthesis of functional polymers | The amine group can be used for polymerization reactions. researchgate.net |

The derivatization of the primary amine could lead to the formation of amides, sulfonamides, ureas, and other functional groups, each potentially modulating the biological activity of the parent compound. Furthermore, modifications to the cyclopropyl ring or substitution at other positions on the isoxazole ring could be explored to fine-tune the molecule's properties.

The research scope for derivatives of (5-cyclopropylisoxazol-3-yl)methanamine is broad, spanning from fundamental synthetic methodology to applied therapeutic and agrochemical discovery. The combination of a proven heterocyclic scaffold with the unique properties of a cyclopropylamine makes this compound and its future derivatives a promising area for continued scientific investigation.

Synthetic Methodologies and Strategies for 5 Cyclopropylisoxazol 3 Yl Methanamine and Its Analogues

Established Synthetic Pathways to (5-cyclopropylisoxazol-3-yl)methanamine

Established methods for synthesizing (5-cyclopropylisoxazol-3-yl)methanamine often rely on the construction of the isoxazole (B147169) core followed by functional group manipulations to introduce the aminomethyl substituent.

Conventional Multistep Synthetic Protocols

A common and conventional route to (5-cyclopropylisoxazol-3-yl)methanamine begins with the synthesis of a key intermediate, 5-cyclopropylisoxazole-3-carbonitrile. This intermediate is then reduced to the target primary amine.

The synthesis of the isoxazole ring itself is frequently achieved through a 1,3-dipolar cycloaddition reaction. rsc.orgyoutube.com This powerful method for constructing five-membered heterocycles involves the reaction of a nitrile oxide with an alkyne. youtube.comnih.gov For the synthesis of 5-cyclopropylisoxazole-3-carbonitrile, cyclopropyl (B3062369) acetylene (B1199291) serves as the dipolarophile. The requisite nitrile oxide is typically generated in situ from an appropriate precursor, such as an aldoxime, due to its instability. nih.gov

Once the 5-cyclopropylisoxazole-3-carbonitrile is obtained, the final step is the reduction of the nitrile group to a primary amine. This transformation can be accomplished using various reducing agents. A standard laboratory method involves the use of lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an acidic workup. quimicaorganica.orgchemguide.co.uk Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium, platinum, or nickel can also be employed. chemguide.co.uk Other reducing systems such as sodium borohydride (B1222165) in the presence of a catalyst or sodium amalgam in ethanol (B145695) have also been reported for nitrile reductions. aakash.ac.in

A general synthetic scheme is presented below: Step 1: Formation of the Isoxazole Ring

Reactants: Cyclopropyl acetylene and a nitrile oxide precursor.

Reaction: 1,3-dipolar cycloaddition.

Product: 5-cyclopropylisoxazole-3-carbonitrile.

Step 2: Reduction of the Nitrile

Reactant: 5-cyclopropylisoxazole-3-carbonitrile.

Reagents: Lithium aluminum hydride or catalytic hydrogenation. quimicaorganica.orgchemguide.co.uk

Product: (5-cyclopropylisoxazol-3-yl)methanamine.

Chemo- and Regioselective Considerations in Isoxazole Functionalization

The synthesis of substituted isoxazoles, including (5-cyclopropylisoxazol-3-yl)methanamine, must address key challenges in selectivity.

Regioselectivity in the 1,3-dipolar cycloaddition is a critical factor. The reaction between an unsymmetrical alkyne and a nitrile oxide can potentially yield two regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). organic-chemistry.orgresearchgate.net The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide. researchgate.net While many cycloadditions provide good regioselectivity, mixtures of products can sometimes form, necessitating careful reaction optimization and purification. youtube.com Computational studies and experimental evidence have been used to understand and predict the regioselectivity in these reactions. nih.govnih.govelsevierpure.com

Chemoselectivity is crucial when functionalizing a pre-formed isoxazole ring that contains multiple reactive sites. For instance, in the synthesis of more complex analogues, selective modification of one functional group without affecting others is paramount. The introduction of functional groups onto the isoxazole ring often requires transition metal catalysts to avoid harsh acidic or basic conditions that could lead to ring degradation. nih.gov Nucleophilic aromatic substitution (SNAr) reactions on isoxazoles, particularly those activated by electron-withdrawing groups like a nitro group, offer a regioselective method for introducing new functionalities. nih.gov

Stereoselective Synthesis Approaches

One common approach is the use of chiral catalysts in key synthetic steps. For example, asymmetric hydrogenation of a suitable precursor, such as a β-keto amide, using a chiral ruthenium complex can establish the desired stereocenter. researchgate.netnih.gov Another strategy involves the stereocontrolled 1,3-dipolar cycloaddition using a chiral nitrone, which can induce asymmetry in the resulting isoxazolidine (B1194047) product. ekb.eg

Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction, followed by its removal. The synthesis of complex chiral molecules often involves a sequence of stereoselective reactions, where the configuration of one center directs the formation of subsequent stereocenters. researchgate.netnih.gov

Advanced Synthetic Methodologies Applied to (5-cyclopropylisoxazol-3-yl)methanamine

Modern synthetic chemistry seeks to improve upon established methods by employing novel catalysts and adhering to the principles of green chemistry.

Catalyst-Mediated Transformations for Isoxazole Ring Construction and Amination

Catalysis plays a pivotal role in the modern synthesis of isoxazoles and their aminated derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity.

For Isoxazole Ring Construction:

Copper-catalyzed cycloadditions: Copper(I) catalysts are widely used to promote the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides, often leading to high regioselectivity. organic-chemistry.orgresearchgate.net

Gold-catalyzed cycloisomerization: Gold catalysts can effectively mediate the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate conditions. organic-chemistry.org

Hypervalent iodine catalysis: Hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes, providing a reliable method for constructing fused isoxazole systems. nih.gov

For Amination:

Transition metal-catalyzed amination: While direct amination of the isoxazole ring can be challenging, transition metal catalysis has made significant strides in C-N bond formation for various heterocyclic systems. researchgate.net

Reductive amination: Heterogeneous catalysts, such as those based on zirconium, have been developed for the reductive amination of aldehydes, offering a sustainable route to amines. rsc.org

Oxidative heterocyclization: An innovative approach involves the direct oxidation of amines to nitrile oxides, which can then undergo cycloaddition with alkynes to form isoxazoles in a one-pot process. nih.gov

A comparison of different catalytic systems for isoxazole synthesis is presented in the table below.

| Catalyst System | Reaction Type | Advantages |

| Copper(I) | [3+2] Cycloaddition | High regioselectivity, well-established. organic-chemistry.orgresearchgate.net |

| Gold(III) | Cycloisomerization | Good yields, moderate conditions. organic-chemistry.org |

| Hypervalent Iodine(III) | Oxidative Cycloaddition | Efficient, reliable for fused systems. nih.gov |

Green Chemistry Principles in Amination Reactions

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazoles and their derivatives to minimize environmental impact. researchgate.netnih.goveurekaselect.com

Key green chemistry considerations include:

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus reducing waste. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. mdpi.comnih.gov The use of water as a solvent in the presence of a recyclable catalyst like amine-functionalized cellulose (B213188) has been demonstrated for isoxazole synthesis. mdpi.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.goveurekaselect.com

Use of Renewable Feedstocks and Catalysts: Exploring bio-based starting materials and developing recyclable, non-toxic catalysts. researchgate.netrsc.org The use of solid base catalysts, for instance, offers advantages in terms of recovery and reuse. researchgate.net

The application of these principles not only leads to more sustainable synthetic processes but can also result in improved efficiency and cost-effectiveness. The development of heterogeneous catalytic systems for amination reactions is a significant step towards greener production of amines from various feedstocks. rsc.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The adoption of flow chemistry and continuous processing techniques offers a transformative approach to the synthesis of (5-cyclopropylisoxazol-3-yl)methanamine and its analogues. These methodologies provide significant advantages in terms of scalability, safety, and process control compared to traditional batch methods. The multi-step nature of isoxazole synthesis, often involving reactive intermediates and exothermic reactions, makes it an ideal candidate for translation to a continuous flow process.

A plausible and efficient multi-step flow synthesis for 3-substituted-5-cyclopropylisoxazoles can be designed by adapting established protocols for related heterocyclic systems. Such a process would typically involve the sequential steps of oximation, chlorination, and a [3+2] cycloaddition, each performed in a dedicated module of a continuous flow reactor system. This modular approach allows for precise control over reaction parameters such as temperature, pressure, and residence time at each stage, leading to optimized yields and purity.

The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a multi-step flow process, which can be extrapolated for the synthesis of the target compound and its analogues. researchgate.net Key to the success of such a continuous process is the ability to handle challenging reaction conditions and intermediates safely and efficiently. For instance, the chlorination of oximes, a critical step in forming the nitrile oxide precursor, can be highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat transfer, mitigating the risk of thermal runaways and improving the selectivity of the reaction. researchgate.net

Furthermore, flow chemistry enables the use of reagents that might be hazardous to handle in large quantities in a batch setting. For example, the on-demand generation of reactive species like chlorine gas (Cl₂) from a stable precursor can be integrated into the flow setup, minimizing operator exposure and the risks associated with storing large amounts of toxic gases. researchgate.net

The cycloaddition step to form the isoxazole ring also benefits significantly from a continuous flow approach. The ability to operate at elevated temperatures and pressures in a sealed flow reactor can dramatically reduce reaction times compared to batch conditions. For instance, cycloaddition reactions that might take several hours in a conventional flask can often be completed in a matterof minutes in a flow system. researchgate.net

To illustrate the potential for optimization in a flow synthesis, the following data tables, adapted from studies on related isoxazole syntheses, showcase the impact of various reaction parameters on the yield of the cycloaddition step.

Table 1: Optimization of Cycloaddition in Flow Synthesis

| Entry | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | Acetonitrile (B52724) | 80 | 10 | 75 |

| 2 | Acetonitrile | 100 | 10 | 88 |

| 3 | Acetonitrile | 120 | 5 | 92 |

| 4 | Toluene | 100 | 10 | 82 |

| 5 | Toluene | 120 | 5 | 89 |

This interactive table demonstrates how systematic variation of solvent, temperature, and residence time in a continuous flow reactor can be used to rapidly identify optimal conditions for the cycloaddition reaction, a key step in the formation of the isoxazole ring.

Following the formation of the core isoxazole structure, such as a 5-cyclopropylisoxazole-3-carboxaldehyde or a related ester, subsequent functional group transformations to yield the final methanamine can also be integrated into a continuous flow process. The reduction of a nitrile or an amide precursor, for example, can be achieved by passing the intermediate stream through a packed-bed reactor containing a solid-supported reducing agent. This approach simplifies purification, as the reagent is immobilized and can be easily separated from the product stream.

The modular nature of flow chemistry systems provides the flexibility to readily synthesize a library of analogues. mit.edu By varying the starting materials fed into the system, a range of (5-cyclopropylisoxazol-3-yl)methanamine analogues with different substitution patterns can be produced efficiently. This capability is particularly valuable for structure-activity relationship (SAR) studies in drug discovery and development.

Chemical Derivatization and Scaffold Functionalization of 5 Cyclopropylisoxazol 3 Yl Methanamine

Transformations at the Primary Amine Moiety

The primary amine of (5-cyclopropylisoxazol-3-yl)methanamine serves as a key handle for a range of functionalization reactions, enabling the introduction of diverse substituents and the formation of various linkages common in bioactive molecules.

Acylation, Sulfonylation, and Reductive Amination Reactions

The primary amine readily undergoes acylation with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and lipophilic properties of the molecule.

Reductive amination represents a powerful method for introducing a wide array of alkyl and aryl groups to the nitrogen atom. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate upon reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction. libretexts.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com For instance, the reductive amination of aldehydes can be carried out to produce secondary amines. redalyc.org This method is widely employed in pharmaceutical synthesis due to its versatility and operational simplicity. libretexts.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.com

Formation of Urea (B33335), Thiourea, and Carbamate (B1207046) Linkages from the Amine Precursor

The primary amine of (5-cyclopropylisoxazol-3-yl)methanamine is a key nucleophile for the synthesis of urea, thiourea, and carbamate derivatives, which are prevalent motifs in pharmacologically active compounds.

Urea Formation: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. This reaction is a common strategy in drug discovery. In a documented example, (5-cyclopropylisoxazol-3-yl)methanamine has been reacted with an appropriate isocyanate to form a urea linkage as part of the synthesis of benzimidazolyl-methyl urea derivatives, which have been investigated as ALX receptor agonists. organicchemistrytutor.com The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (AcCN) at room temperature, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). organicchemistrytutor.com

Thiourea Formation: Analogous to urea synthesis, thioureas can be prepared by the reaction of the primary amine with an isothiocyanate. These reactions are generally straightforward and provide access to a diverse range of derivatives. mdpi.com

Carbamate Formation: Carbamates can be formed by reacting the primary amine with a chloroformate in the presence of a base. This reaction introduces an oxycarbonyl linkage, which can act as a hydrogen bond donor and acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties. epa.govresearchgate.net

Heterocycle Formation via Amine Reactivity (e.g., amide-based heterocycles)

The primary amine of (5-cyclopropylisoxazol-3-yl)methanamine can serve as a key building block for the construction of various heterocyclic rings. Through cyclocondensation reactions with appropriate bifunctional reagents, a range of new ring systems can be fused to the parent scaffold. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines. Similarly, reaction with 1,4-dicarbonyl compounds can yield pyrrole (B145914) derivatives. These transformations significantly expand the structural diversity of compounds that can be accessed from this starting material.

Modifications of the Isoxazole (B147169) Ring System

The isoxazole ring itself provides opportunities for functionalization, allowing for the introduction of substituents at various positions or for more complex structural modifications through ring-opening and rearrangement reactions.

Substituent Introduction via Directed Metalation or Cross-Coupling Reactions

Directed Metalation: The isoxazole ring can be functionalized through directed metalation, where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. uwindsor.canih.govnih.gov The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new substituents. For isoxazoles, the nitrogen atom can direct lithiation to the C5 position, while an appropriately placed substituent at C3 could potentially direct metalation to the C4 position. uwindsor.ca The choice of base and reaction conditions is crucial for achieving high regioselectivity. uwindsor.canih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups onto the isoxazole ring. elsevierpure.commdpi.comnih.govmdpi.comrsc.orgnih.govmdpi.com This typically involves the use of a halo-isoxazole precursor (e.g., a bromo- or iodo-isoxazole) which undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product. nih.govmdpi.comnih.gov For example, a 4-halo-5-cyclopropylisoxazole derivative could be coupled with a variety of boronic acids or their esters to introduce substituents at the 4-position. elsevierpure.commdpi.commdpi.comrsc.org The choice of palladium catalyst, ligand, and base is critical for the success of these reactions. nih.govrsc.org

Ring-Opening and Rearrangement Studies of the Isoxazole Nucleus

The isoxazole ring, being a strained heterocyclic system, can undergo ring-opening reactions under various conditions, providing access to different structural scaffolds. For instance, reductive cleavage of the N-O bond can lead to the formation of β-enaminones. Thermal or photochemical conditions can also induce rearrangements of the isoxazole ring to other heterocyclic systems. rsc.orgrsc.orgnorthwestern.edumdpi.comscispace.com

Studies on related cyclopropyl-containing systems have shown that the cyclopropyl (B3062369) group can also participate in ring-opening reactions, often initiated by radical or transition-metal-mediated processes. rsc.orgnorthwestern.edumdpi.comscispace.com The interplay between the reactivity of the isoxazole and the cyclopropyl group could lead to complex and interesting chemical transformations, offering pathways to novel molecular architectures.

Manipulation of the Cyclopropyl Moiety

Ring expansion and contraction reactions offer pathways to convert the cyclopropyl group into other small, strained carbocycles like cyclobutanes or to cleave the ring, providing access to fundamentally different molecular shapes.

Cyclopropyl Ring Expansion:

One of the most common strategies for expanding a cyclopropyl ring to a cyclobutane (B1203170) involves the rearrangement of a cyclopropylmethyl (or cyclopropylcarbinyl) system. For instance, the acid-catalyzed rearrangement of cyclopropylmethanol (B32771) to cyclobutanol (B46151) is a well-documented process. orgsyn.org This suggests that a synthetic precursor to (5-cyclopropylisoxazol-3-yl)methanamine, such as (5-cyclopropylisoxazol-3-yl)methanol, could undergo ring expansion.

A plausible synthetic route could involve the oxidation of the precursor alcohol to the corresponding aldehyde, followed by the generation of a cyclopropylcarbene. This carbene could then undergo a ring expansion to form a cyclobutene. acs.org More modern methods, such as rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones, provide a direct route to cyclobutenes. organic-chemistry.org Photochemical methods are also known to induce ring expansion of cyclopropyl ketones to generate cyclobutanone (B123998) derivatives. capes.gov.brcapes.gov.br

Table 1: Proposed Methodologies for Cyclopropyl Ring Expansion

| Precursor Type | Reagents/Conditions | Product Type | Relevant Citations |

|---|---|---|---|

| Cyclopropylmethanol | H₂SO₄ (catalytic), H₂O | Cyclobutanol | orgsyn.org |

| Cyclopropyl N-Tosylhydrazone | Rh₂(OAc)₄, Heat | Cyclobutene | organic-chemistry.org |

| Cyclopropyl Ketone | UV light (photolysis) | Cyclobutanone | capes.gov.brcapes.gov.br |

This table presents proposed applications of established methods to derivatives of the target scaffold.

Cyclopropyl Ring Contraction (Ring Opening):

Ring contraction, in the context of a three-membered ring, equates to ring-opening, which can be achieved under various conditions. Donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, are particularly susceptible to ring-opening reactions. acs.orguwindsor.caresearchgate.net While the 5-isoxazolyl group is electron-withdrawing, the cyclopropyl ring itself is not a classic donor-acceptor system without further substitution.

However, transition metal-catalyzed reactions, particularly with rhodium(I) or palladium(0), are well-known to effect the ring-opening of strained cyclopropanes. rsc.orgrsc.orgwikipedia.org These reactions often proceed via a metallacyclobutane intermediate, which can then undergo further transformations. wikipedia.org For example, rhodium(I)-catalyzed ring-opening of cyclopropane-appended olefins with arylboronic acids has been demonstrated. rsc.orgrsc.org Oxidative radical ring-opening provides another powerful method to cleave the cyclopropane (B1198618) ring and introduce new functionality. beilstein-journals.org

The direct functionalization of the cyclopropyl C-H bonds or the introduction of substituents via precursor modification represents a key strategy for diversification. Late-stage functionalization (LSF) techniques are particularly valuable for modifying complex molecules without requiring a complete re-synthesis. spirochem.comacs.orgresearchwithrutgers.com

To introduce substituents, one would typically start from a precursor such as a cyclopropyl ketone. The α-position to the ketone is activated for enolization and subsequent reaction with electrophiles. For instance, chemoenzymatic strategies have been used to generate chiral cyclopropyl ketones, which were then subjected to α-alkylation or α-fluorination to introduce new substituents onto the ring system. nih.gov

Another approach involves the synthesis of the isoxazole core using an already substituted cyclopropane building block. For example, a substituted cyclopropane carboxylic acid could be used as the starting material for the isoxazole synthesis, thereby incorporating the desired substituent from the outset. Michael Initiated Ring Closure (MIRC) reactions are powerful methods for creating highly functionalized cyclopropanes that could serve as such building blocks. rsc.org

Table 2: Potential Strategies for Introducing Substituents on the Cyclopropyl Ring

| Strategy | Precursor Scaffold | Example Reaction | Reagents | Product | Relevant Citations |

|---|---|---|---|---|---|

| α-Functionalization | Cyclopropyl Ketone | α-Alkylation | LDA, CH₃I | Methyl-substituted Cyclopropyl Ketone | nih.gov |

| α-Functionalization | Cyclopropyl Ketone | α-Fluorination | Selectfluor™ | Fluoro-substituted Cyclopropyl Ketone | nih.gov |

| Building Block Synthesis | Substituted Cyclopropane | MIRC | Michael acceptor, Bromoacetate | Substituted Cyclopropane Ester | rsc.org |

This table outlines plausible synthetic approaches based on reactions performed on analogous systems.

Parallel Synthesis and Combinatorial Library Generation Utilizing the (5-cyclopropylisoxazol-3-yl)methanamine Scaffold

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening. asynt.com The (5-cyclopropylisoxazol-3-yl)methanamine scaffold is exceptionally well-suited for this purpose due to the presence of a primary amine. Primary amines are among the most versatile functional groups for combinatorial chemistry, readily participating in a wide array of robust and high-yielding reactions. enamine.netlibretexts.org

The methanamine moiety acts as a synthetic handle that can be elaborated using a diverse set of building blocks. Common reactions employed in library synthesis starting from a primary amine include:

Amide bond formation: Coupling with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides.

Reductive amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

N-Arylation/N-Alkylation: Coupling with aryl halides or alkyl halides.

A hypothetical parallel synthesis campaign could utilize the (5-cyclopropylisoxazol-3-yl)methanamine core and react it with various sets of commercially available building blocks to generate a diverse library of analogs. This allows for systematic exploration of the structure-activity relationship (SAR) around the amine vector.

Table 3: Representative Virtual Combinatorial Library Based on the (5-cyclopropylisoxazol-3-yl)methanamine Scaffold

| Reaction Type | Building Block (R-X) | Resulting Linkage | Example Product Structure |

|---|---|---|---|

| Amidation | Benzoyl Chloride | Amide | N-((5-cyclopropylisoxazol-3-yl)methyl)benzamide |

| Reductive Amination | Cyclohexanone | Secondary Amine | N-((5-cyclopropylisoxazol-3-yl)methyl)cyclohexanamine |

| Sulfonamidation | Benzenesulfonyl Chloride | Sulfonamide | N-((5-cyclopropylisoxazol-3-yl)methyl)benzenesulfonamide |

This table illustrates a virtual library that could be generated from the title compound using standard parallel synthesis protocols.

The split-and-pool synthesis strategy could also be employed to generate even larger combinatorial libraries. wikipedia.org In this approach, the solid-supported scaffold would be split into portions, each reacted with a different building block, and then pooled back together for the next synthetic step, enabling the exponential generation of unique compounds. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 5 Cyclopropylisoxazol 3 Yl Methanamine and Its Derivatives

Conformational Analysis and Energy Landscape Mapping

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For a flexible molecule like (5-cyclopropylisoxazol-3-yl)methanamine, which features rotatable bonds connecting the cyclopropyl (B3062369) and aminomethyl groups to the isoxazole (B147169) core, a multitude of conformations are possible. Understanding the relative energies of these conformations and the barriers to their interconversion is fundamental.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic evolution of a molecular system over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the conformational landscape accessible to the molecule at a given temperature. For (5-cyclopropylisoxazol-3-yl)methanamine, MD simulations can reveal the preferred orientations of the cyclopropyl and aminomethyl substituents relative to the isoxazole ring. These simulations can track the torsional angles of the key rotatable bonds, providing insight into the flexibility and conformational stability of the molecule. tandfonline.com

For instance, a typical MD simulation would involve solvating a single (5-cyclopropylisoxazol-3-yl)methanamine molecule in a box of water molecules and running the simulation for a duration of nanoseconds to microseconds. Analysis of the trajectory would yield information on the time-averaged values of important structural parameters and the frequency of conformational transitions.

Table 1: Hypothetical Torsional Angle Preferences from a Molecular Dynamics Simulation of (5-cyclopropylisoxazol-3-yl)methanamine

| Torsional Angle | Description | Predominant Angle (degrees) |

| τ1 (C4-C5-C(cyclopropyl)-H) | Rotation of the cyclopropyl group | 30° and 90° |

| τ2 (N2-C3-C(amino)-N) | Rotation of the aminomethyl group | -60°, 60°, and 180° |

While MD simulations provide a dynamic picture, quantum mechanical (QM) calculations offer a more precise, albeit static, view of the electronic structure and energy of different conformations. nih.gov Methods like Density Functional Theory (DFT) can be used to perform a potential energy surface (PES) scan for the key rotatable bonds in (5-cyclopropylisoxazol-3-yl)methanamine. This involves systematically rotating a specific bond by a small increment and calculating the energy at each step. The resulting energy profile reveals the low-energy (stable) and high-energy (unstable) conformations.

A PES scan for the rotation of the aminomethyl group, for example, would likely show three energy minima corresponding to the staggered conformations, which are generally more stable due to reduced steric hindrance. uwlax.edu These QM calculations are computationally more intensive than the force-field-based methods used in MD but provide more accurate energetic information. nih.gov

Table 2: Hypothetical Relative Energies of (5-cyclopropylisoxazol-3-yl)methanamine Conformers from Quantum Mechanical Calculations

| Conformer | Torsional Angle (N2-C3-C(amino)-N) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.0 |

| Eclipsed 1 | 120° | 3.5 |

| Staggered 2 | 180° | 0.2 |

| Eclipsed 2 | 0° | 3.8 |

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its reactivity. Computational methods can provide valuable information about the electronic properties of (5-cyclopropylisoxazol-3-yl)methanamine, helping to predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.

For (5-cyclopropylisoxazol-3-yl)methanamine, the location of the HOMO and LUMO can be calculated using quantum mechanical methods. It is expected that the HOMO would be localized primarily on the nitrogen atom of the aminomethyl group, indicating its nucleophilic character. The LUMO, on the other hand, would likely be distributed over the isoxazole ring, suggesting its susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability.

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, transition states, and intermediates. This allows for the detailed elucidation of reaction mechanisms. For example, the mechanism of acylation of the aminomethyl group of (5-cyclopropylisoxazol-3-yl)methanamine could be investigated. By calculating the energy barriers for different possible pathways, the most likely mechanism can be determined.

These calculations can also provide insights into the role of catalysts and the effect of solvent on the reaction rate and outcome. Such studies are invaluable for optimizing reaction conditions and for understanding the fundamental principles governing the molecule's reactivity.

Ligand-Based Computational Design Methodologies

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target. When the three-dimensional structure of the target is unknown, computational methods can be used to build a model (a pharmacophore) that captures the essential steric and electronic features required for binding. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential binders.

Starting with (5-cyclopropylisoxazol-3-yl)methanamine as a lead compound, derivatives can be designed by modifying the cyclopropyl or aminomethyl groups, or by substituting the isoxazole ring. The properties of these new molecules can then be calculated and compared to the original molecule. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate calculated molecular descriptors (such as lipophilicity, electronic properties, and shape) with biological activity. mdpi.comtandfonline.com This approach can accelerate the discovery of new and more potent derivatives.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. d-nb.infonih.gov This "pharmacophore" represents the key molecular interaction points and can be used as a 3D query to search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity—a process known as virtual screening. d-nb.infonih.gov

For (5-cyclopropylisoxazol-3-yl)methanamine and its derivatives, a ligand-based pharmacophore model could be developed using a set of known active analogues. The model would likely highlight the importance of the isoxazole ring as a potential hydrogen bond acceptor and the cyclopropyl group as a key hydrophobic feature. The primary amine of the methanamine moiety would serve as a critical hydrogen bond donor and a potential site for salt bridge formation. nih.gov

Table 1: Hypothetical Pharmacophore Features for (5-cyclopropylisoxazol-3-yl)methanamine Derivatives

| Feature | Geometric Constraint | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Isoxazole Nitrogen | Interaction with donor residues in the active site. |

| Hydrogen Bond Donor | Methanamine -NH2 | Interaction with acceptor residues in the active site. |

| Hydrophobic Center | Cyclopropyl Ring | Occupying a hydrophobic pocket in the target protein. |

Once a robust pharmacophore model is established, it can be employed in virtual screening campaigns to identify novel analogues of (5-cyclopropylisoxazol-3-yl)methanamine. nih.gov This approach accelerates the discovery of new hit compounds by filtering vast chemical databases to select only those molecules that match the key pharmacophoric features, thus prioritizing them for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatized (5-cyclopropylisoxazol-3-yl)methanamine

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.orgnih.govnih.gov By quantifying how changes in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized derivatives and guide lead optimization. nih.govacs.org

For a series of derivatized (5-cyclopropylisoxazol-3-yl)methanamine compounds, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.gov These studies would involve aligning the set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting data can be used to generate contour maps that visualize the regions where modifications to the scaffold would be beneficial or detrimental to the biological activity. nih.gov

Table 2: Example of a QSAR Data Set for (5-cyclopropylisoxazol-3-yl)methanamine Derivatives

| Derivative | Modification | Log(1/IC50) | Steric Contribution | Electrostatic Contribution |

|---|---|---|---|---|

| 1 | Parent Compound | 5.2 | -0.15 | 0.85 |

| 2 | Phenyl at amine | 6.1 | 0.20 | 1.10 |

| 3 | 4-Chlorophenyl at amine | 6.8 | 0.25 | 1.50 |

The predictive power of the QSAR model is typically evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). researchgate.net A statistically robust QSAR model for (5-cyclopropylisoxazol-3-yl)methanamine derivatives would provide valuable guidance for designing new analogues with enhanced biological activity.

Structure-Based Computational Design Approaches

When the three-dimensional structure of the biological target is known, structure-based drug design methods can be employed to understand and predict how a ligand will interact with its binding site.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govmdpi.com This method is instrumental in elucidating the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for the ligand's biological activity. nih.govresearchgate.netjocpr.com

In the context of (5-cyclopropylisoxazol-3-yl)methanamine, docking studies could be performed to understand its binding mode within a specific protein target, for instance, a kinase like RET kinase, where a similar scaffold has shown activity. nih.gov The simulation would likely show the methanamine group forming hydrogen bonds with backbone carbonyls or acidic residues in the hinge region of the kinase, while the cyclopropyl-isoxazole moiety occupies a hydrophobic pocket. nih.gov The docking results can be used to rationalize the structure-activity relationships observed in a series of analogues and to design new derivatives with improved binding affinity. mdpi.commdpi.com

Table 3: Predicted Binding Interactions of (5-cyclopropylisoxazol-3-yl)methanamine from a Hypothetical Docking Study

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Methanamine -NH2 | Aspartic Acid (Side Chain) | Hydrogen Bond/Salt Bridge | 2.8 |

| Isoxazole Nitrogen | Serine (Backbone NH) | Hydrogen Bond | 3.1 |

Free Energy Perturbation and Binding Affinity Predictions

While molecular docking provides a qualitative assessment of binding, more rigorous computational methods like Free Energy Perturbation (FEP) can be used to quantitatively predict the binding affinities of a series of related ligands. nih.govdrugdesigndata.org FEP calculates the difference in the free energy of binding between two ligands by simulating a non-physical, alchemical transformation of one molecule into the other within the protein's binding site and in solution. researchgate.net

For (5-cyclopropylisoxazol-3-yl)methanamine derivatives, FEP calculations could be employed to accurately predict the change in binding affinity resulting from specific chemical modifications. nih.gov For example, one could calculate the energetic cost or benefit of substituting the cyclopropyl group with a larger hydrophobic moiety or introducing substituents onto an aromatic ring in a derivatized analogue. These predictions can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Table 4: Hypothetical FEP Results for Modifications to a (5-cyclopropylisoxazol-3-yl)methanamine Analogue

| Perturbation | Predicted ΔΔG (kcal/mol) | Interpretation |

|---|---|---|

| H → F (on a phenyl ring) | -0.8 | Favorable modification |

| H → Cl (on a phenyl ring) | -1.2 | More favorable modification |

| Cyclopropyl → Cyclobutyl | -0.3 | Slightly favorable |

The accuracy of FEP calculations has significantly improved, making them a valuable tool in lead optimization, with predictive power often within 1 kcal/mol of experimental values. drugdesigndata.org

Molecular Recognition and Mechanistic Insights into Biological Target Engagement of 5 Cyclopropylisoxazol 3 Yl Methanamine Derivatives

Investigation of ALX Receptor Agonism at the Molecular Level

The ALX receptor, also known as Formyl Peptide Receptor 2 (FPR2/ALX), is a G-protein coupled receptor (GPCR) that plays a critical role in orchestrating the inflammatory response. acs.org It is unique for its ability to bind a diverse range of ligands, including lipids, peptides, and proteins, which can trigger either pro-inflammatory or pro-resolving signals. nih.gov Small molecule agonists targeting FPR2/ALX are of significant interest for developing therapies that promote the resolution of inflammation. acs.org

The ALX receptor's ability to recognize a wide variety of agonists suggests a flexible and accommodating binding pocket. While a precise binding model for a (5-cyclopropylisoxazol-3-yl)methanamine derivative is not yet defined, analysis of other agonists reveals key interaction points. The binding of agonists can induce conformational changes in the receptor, including dimerization, which is crucial for determining the functional outcome of the signal. nih.gov For instance, pro-resolving agonists like Lipoxin A₄ and Annexin A1 are known to promote ALX homodimerization and ALX/FPR1 heterodimerization, which can lead to distinct downstream effects such as neutrophil apoptosis. nih.gov

A small molecule like a (5-cyclopropylisoxazol-3-yl)methanamine derivative would be expected to engage with residues within the transmembrane domain of the receptor. These interactions would likely involve a combination of hydrogen bonds and hydrophobic contacts, stabilizing a specific active conformation of the receptor to initiate signaling.

Table 1: Potential Key Interaction Types in the ALX Receptor Binding Pocket

| Interaction Type | Potential Residue Roles |

| Hydrogen Bonding | Key polar residues within the binding pocket could form hydrogen bonds with the isoxazole (B147169) nitrogen and oxygen atoms or the methanamine group, anchoring the ligand. |

| Hydrophobic Interactions | The cyclopropyl (B3062369) group and the isoxazole ring itself would likely engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity. |

| Ionic Interactions | The protonated amine of the methanamine group could form a salt bridge with an acidic residue (e.g., Aspartate, Glutamate) in the receptor. |

Activation of the ALX receptor by an agonist initiates a cascade of intracellular signaling events. As a GPCR, its activation typically leads to the engagement of intracellular G-proteins. Depending on the agonist and the cellular context, ALX receptor activation can trigger several pathways:

G-Protein Coupling: The receptor couples to G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C.

MAPK Pathway: Activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, influencing cell proliferation, differentiation, and survival.

Calcium Mobilization: Agonist binding can trigger a flux in intracellular calcium levels, a common second messenger in GPCR signaling.

Pro-resolving Signals: For pro-resolving agonists, downstream signaling can lead to the release of anti-inflammatory mediators like Interleukin-10 (IL-10) and the induction of apoptosis in neutrophils, a key step in resolving inflammation. nih.gov

The specific signaling fingerprint elicited by a (5-cyclopropylisoxazol-3-yl)methanamine derivative would depend on the precise conformational state it stabilizes upon binding, potentially favoring certain pathways over others in a phenomenon known as biased agonism.

Analysis of Fibroblast Growth Factor Receptor (FGFR) Inhibition Mechanisms

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that are crucial regulators of cell proliferation, survival, migration, and angiogenesis. nih.gov Dysregulation of FGFR signaling through mutations, amplifications, or fusions is implicated in various cancers, making FGFRs a key target for cancer therapy. nih.gov Isoxazole-containing molecules have been successfully developed as kinase inhibitors, suggesting that derivatives of (5-cyclopropylisoxazol-3-yl)methanamine could be designed to target this receptor family. researchgate.net

Small molecule inhibitors can target kinases like FGFRs through two primary mechanisms:

ATP Competitive Inhibition: This is the most common mechanism for kinase inhibitors. These molecules are designed to mimic the structure of adenosine (B11128) triphosphate (ATP) and bind to the highly conserved ATP-binding pocket within the kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and halting downstream signaling. nih.gov Given the prevalence of this strategy, it is the most likely mode of action for an isoxazole-based FGFR inhibitor.

Allosteric Inhibition: These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket. This binding event induces a conformational change in the receptor that alters the shape of the active site, preventing it from functioning correctly. While less common, allosteric inhibitors can offer higher selectivity. For example, the compound SSR128129E has been reported as an allosteric FGFR inhibitor. nih.gov

The intracellular kinase domain of FGFRs is the target for small molecule inhibitors. The design of potent and selective inhibitors relies on exploiting the specific architecture of this domain.

Hinge Region: ATP-competitive inhibitors typically form one or more crucial hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. These interactions are vital for anchoring the inhibitor in the ATP pocket.

Hydrophobic Pockets: The binding site contains hydrophobic regions that can be occupied by corresponding lipophilic moieties on the inhibitor, such as the cyclopropyl and isoxazole rings of a (5-cyclopropylisoxazol-3-yl)methanamine derivative, to enhance binding affinity.

Specificity Determinants: Achieving selectivity among the four FGFR isoforms, or between FGFRs and other kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), is a major challenge due to the high homology in the ATP-binding site. Specificity can be achieved by designing inhibitors that interact with non-conserved residues in or near the active site. The "gatekeeper" residue, for example, is a key determinant of inhibitor sensitivity and selectivity.

Table 2: Key Features of the FGFR Kinase Domain for Inhibitor Design

| Feature | Role in Inhibition |

| ATP-Binding Pocket | Site of action for competitive inhibitors. |

| Hinge Region | Forms critical hydrogen bond interactions that anchor the inhibitor. |

| Gatekeeper Residue | A key residue that controls access to a hydrophobic pocket; its identity can determine inhibitor selectivity and resistance. |

| Solvent-Exposed Region | Modifications to the inhibitor that extend into this region can be used to fine-tune properties like selectivity and solubility. |

Exploration of Other Potential Protein-Ligand Interactions through Molecular Profiling

While this analysis focuses on the ALX receptor and FGFRs, it is crucial to recognize that a novel chemical entity like a (5-cyclopropylisoxazol-3-yl)methanamine derivative could interact with other biological targets. The isoxazole scaffold is a versatile structure found in compounds active against a wide range of proteins. nih.govnih.gov For instance, different isoxazole derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), VEGFR-2, and Xanthine Oxidase. nih.govnih.gov

Therefore, a comprehensive molecular profiling or screening campaign is an essential step in the development of such a compound. This involves testing the molecule against a broad panel of kinases and other receptors to establish its selectivity profile. This process can identify potential off-target activities that might lead to undesirable side effects, or it could reveal beneficial polypharmacology, where engaging multiple targets leads to a superior therapeutic effect.

Structure-Activity Relationship (SAR) Methodologies for Optimizing Molecular Efficacy and Selectivity

The optimization of compounds containing the (5-cyclopropylisoxazol-3-yl)methanamine core often involves systematic modifications to its constituent parts to enhance biological activity and selectivity. A notable example is the development of specific inhibitors for the REarranged during Transfection (RET) kinase, a target implicated in various cancers. nih.govelsevierpure.com

Research into a series of 5-aminopyrazole-4-carboxamide derivatives has shed light on the SAR of the (5-cyclopropylisoxazol-3-yl) moiety. In these studies, the (5-cyclopropylisoxazol-3-yl) group is attached to a pyrazole (B372694) core, and the entire molecule has been evaluated for its ability to inhibit RET kinase.

One of the key findings from these studies is the identification of a potent and selective RET kinase inhibitor, a 5-aminopyrazole-4-carboxamide analog (compound 15l in the study). korea.ac.krnih.gov This compound demonstrated high metabolic stability and significant potency against both wild-type RET (IC50 = 44 nM) and the gatekeeper mutant V804M (IC50 = 252 nM). nih.govelsevierpure.com The high selectivity of this compound was confirmed through a global kinase profiling assay against 369 kinases, where it was found to exclusively inhibit RET. nih.govelsevierpure.com

The SAR studies highlighted the importance of the substituents on the pyrazole ring and the carboxamide group in concert with the (5-cyclopropylisoxazol-3-yl) moiety for achieving high potency and selectivity. While the available literature primarily focuses on the development of this specific RET inhibitor, the principles of modifying the core structure can be extrapolated for optimizing derivatives targeting other biological entities.

The isoxazole ring itself is a versatile scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in determining the biological activity of the molecule. nih.gov The weak nitrogen-oxygen bond in the isoxazole ring can be susceptible to cleavage, a property that can be modulated by the electronic nature of its substituents. nih.gov

Table 1: Activity of a (5-cyclopropylisoxazol-3-yl)-containing compound against RET Kinase

| Compound Name | Target | IC50 (nM) | Selectivity Profile |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Wild-type RET | 44 | Exclusively inhibits RET against a panel of 369 kinases |

| RET (V804M) | 252 |

Strategic Utility of 5 Cyclopropylisoxazol 3 Yl Methanamine As a Chemical Scaffold in Contemporary Research

Rational Design Principles for Novel Bioactive Molecules

The rational design of new drugs is a complex endeavor that benefits from the incorporation of pre-validated chemical motifs. medchemexpress.com The (5-cyclopropylisoxazol-3-yl)methanamine scaffold embodies several key principles that medicinal chemists leverage to create novel bioactive molecules with improved pharmacological properties.

The cyclopropyl (B3062369) group is a particularly attractive feature in drug design. scientificupdate.comnih.gov Its three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to a biological target. nih.gov This rigidity can also shield adjacent chemical bonds from metabolic enzymes, thereby enhancing the metabolic stability of the drug candidate. hyphadiscovery.com The cyclopropyl ring is often employed as a bioisosteric replacement for gem-dimethyl groups or alkenes, and its unique electronic properties, characterized by enhanced p-character in its C-C bonds, can influence ligand-receptor interactions. scientificupdate.comnih.gov Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, contributing to its resistance to oxidative metabolism. scientificupdate.comhyphadiscovery.com

The isoxazole (B147169) ring is another critical component of the scaffold, widely recognized as a versatile pharmacophore in medicinal chemistry. researchgate.netresearchgate.net This five-membered heterocycle is found in numerous approved drugs and is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. medchemexpress.comnih.govnih.gov The isoxazole ring is relatively stable and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. Its synthetic accessibility and the ease with which it can be functionalized at multiple positions make it an ideal platform for exploring structure-activity relationships (SAR). medchemexpress.comresearchgate.net

The methanamine substituent provides a crucial handle for synthetic elaboration. This primary amine can be readily modified to introduce a wide range of functional groups, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its target affinity and selectivity. This strategic placement of a modifiable functional group is a key tenet of rational drug design.

Applications in Chemical Probe Development for Target Validation Studies

Chemical probes are indispensable tools for elucidating the biological function of proteins and for validating their potential as therapeutic targets. The (5-cyclopropylisoxazol-3-yl)methanamine scaffold possesses several attributes that make it well-suited for the development of such probes.

A key requirement for a chemical probe is high affinity and selectivity for its intended target. The rigid and defined three-dimensional structure of the (5-cyclopropylisoxazol-3-yl)methanamine core can facilitate the design of highly specific ligands. By systematically modifying the substituents on the scaffold, researchers can optimize binding to the target of interest while minimizing off-target effects.

The synthetic accessibility of the scaffold is another important consideration. The methanamine group allows for the straightforward attachment of reporter tags, such as fluorescent dyes or biotin, which are necessary for visualizing the probe's interaction with its target in cellular or in vivo experiments. Similarly, photo-affinity labels or reactive groups can be incorporated to enable covalent capture of the target protein for identification and further characterization.

The metabolic stability imparted by the cyclopropyl group is also advantageous for chemical probes, particularly those intended for use in complex biological systems. hyphadiscovery.com A probe that is resistant to metabolic degradation will have a longer half-life, allowing for more sustained target engagement and facilitating the interpretation of experimental results. The development of potent and selective inhibitors of Casein Kinase 2α (CSNK2A) based on a related pyrazolopyrimidine scaffold highlights the utility of such stable motifs in creating in vivo chemical probes. rsc.org

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then elaborated and optimized to generate high-affinity ligands. The (5-cyclopropylisoxazol-3-yl)methanamine scaffold possesses the requisite characteristics for a successful fragment.

With a molecular weight of 138.18 g/mol , (5-cyclopropylisoxazol-3-yl)methanamine fits well within the typical "rule of three" guidelines for fragments (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors/acceptors < 3). Its rigid, three-dimensional structure provides a well-defined starting point for structure-based design, and its relatively low complexity allows for efficient exploration of chemical space upon elaboration.

The scaffold presents clear vectors for fragment growth. The primary amine is an obvious point for extension, allowing for the introduction of new functionality that can pick up additional interactions with the target protein. The isoxazole ring can also be further substituted to optimize binding. The use of isoxazole fragments in FBDD campaigns has been documented, with subsequent optimization leading to potent and selective inhibitors. researchgate.netresearchgate.net

The inherent "drug-like" properties of the cyclopropyl and isoxazole moieties make this fragment an attractive starting point for FBDD. Its metabolic stability and the established biological relevance of the isoxazole ring increase the likelihood that subsequent optimization efforts will lead to compounds with favorable pharmacokinetic and pharmacodynamic properties.

Role in Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel lead compounds with improved properties by replacing the core structure of a known active molecule with a structurally distinct scaffold. nih.govniper.gov.in The (5-cyclopropylisoxazol-3-yl)methanamine scaffold can serve as both a starting point for scaffold hopping and as a replacement scaffold in lead optimization campaigns.

The unique combination of a cyclopropyl group and an isoxazole ring provides a distinct chemical space to explore. Starting from a compound containing this scaffold, medicinal chemists can systematically replace either the cyclopropyl or the isoxazole moiety with other groups to generate new intellectual property and potentially discover compounds with altered selectivity profiles or improved ADME (absorption, distribution, metabolism, and excretion) properties. For example, the cyclopropyl group can be replaced with other small, constrained ring systems, while the isoxazole can be swapped for other five-membered heterocycles. cambridgemedchemconsulting.com

Conversely, the (5-cyclopropylisoxazol-3-yl)methanamine core can be used to replace the scaffold of an existing lead compound that may have liabilities such as poor metabolic stability or off-target toxicity. The introduction of the cyclopropyl group, for instance, is a known strategy to block sites of metabolism. hyphadiscovery.com The isoxazole ring can serve as a bioisosteric replacement for other aromatic or heteroaromatic systems, potentially improving properties like solubility or cell permeability. researchgate.net The concept of bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a drug candidate. nih.gov

In lead optimization, the amenability of the scaffold to synthetic modification is paramount. The ability to readily synthesize analogs with diverse substitutions on the methanamine and the isoxazole ring allows for a thorough exploration of the SAR, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Emerging Research Directions and Future Perspectives for 5 Cyclopropylisoxazol 3 Yl Methanamine

Application of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis Planning

Derivative Design: ML models, trained on vast datasets of chemical structures and their biological activities, can identify key structural features of the isoxazole (B147169) scaffold that are crucial for therapeutic efficacy. By analyzing quantitative structure-activity relationships (QSAR), these algorithms can predict the bioactivity of virtual compounds, allowing researchers to prioritize the synthesis of derivatives with the highest potential. This data-driven approach minimizes the trial-and-error nature of traditional medicinal chemistry.

Table 1: AI/ML Applications in Isoxazole Derivative Research

| Application Area | AI/ML Tool/Technique | Function | Potential Impact on (5-cyclopropylisoxazol-3-yl)methanamine Research |

| Derivative Design | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts biological activity based on chemical structure. | Rapidly screen virtual libraries of derivatives to identify candidates with enhanced potency and selectivity. |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) Software (e.g., ASKCOS, Reaxys) | Generates and ranks optimal synthetic routes for a target molecule. | Accelerates the synthesis of novel derivatives by providing efficient, validated reaction pathways. nih.govelsevier.com |

| Reaction Condition Optimization | Predictive Algorithms | Recommends optimal reaction conditions (solvents, catalysts, temperature). | Improves reaction yields and purity, reducing the need for extensive experimental optimization. nih.gov |

| Property Prediction | Molecular Modeling and Simulation | Predicts physicochemical properties (solubility, stability) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Prioritizes compounds with favorable drug-like properties early in the discovery pipeline. |

Exploration of Unconventional Molecular Targets and Biological Pathways Based on Scaffold Features

The isoxazole ring system is a versatile pharmacophore, and researchers are increasingly exploring its potential to interact with unconventional biological targets beyond well-established ones. nih.govnih.govnih.gov The unique electronic and structural features of the (5-cyclopropylisoxazol-3-yl)methanamine scaffold—a five-membered, electron-rich aromatic ring with a weak N-O bond susceptible to cleavage—make it an attractive candidate for developing inhibitors for novel enzyme classes and modulators of complex biological pathways. nih.gov

Novel Enzyme Inhibition: While isoxazole derivatives are known to target enzymes like cyclooxygenases (COX), recent studies have shown their efficacy against other important targets. nih.gov For example, isoxazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various pathological conditions. acs.org Specific isoforms, including cytosolic and mitochondrial CAs, represent novel targets for conditions ranging from glaucoma to cancer. acs.org Other research has highlighted isoxazole-containing compounds as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in dermatology. nih.gov

Modulation of Complex Pathways: Emerging research is focused on designing dual-target or multi-target inhibitors to address complex diseases like Alzheimer's. One innovative approach involves creating dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK). acs.org This strategy aims to simultaneously tackle the cholinergic deficit and neuroinflammation associated with the disease, a significant departure from single-target therapies. acs.org Furthermore, the ability of certain isoxazole derivatives to disrupt pathogenic biofilms of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa opens up new avenues for treating chronic, drug-resistant infections. nih.gov

Table 2: Selected Unconventional Targets for Isoxazole Scaffolds

| Molecular Target/Pathway | Associated Disease/Condition | Rationale for Targeting with Isoxazole Scaffold | Reference |

| Carbonic Anhydrases (CAs) | Glaucoma, Cancer, Epilepsy | The isoxazole ring can bind effectively to the enzyme's active site, offering a new class of inhibitors. | acs.org |

| Tyrosinase | Hyperpigmentation Disorders | The scaffold can be modified to interact with the copper-containing active site of the enzyme. | nih.gov |

| Butyrylcholinesterase (BChE) & p38α MAPK (Dual Inhibition) | Alzheimer's Disease | A single molecule targeting both cholinergic decline and neuroinflammation offers a synergistic therapeutic approach. | acs.org |

| Pathogenic Biofilms | Chronic Wound Infections | Derivatives have shown the ability to reduce biofilm formation by key pathogens, overcoming antibiotic resistance mechanisms. | nih.gov |

| Various Kinases | Cancer, Inflammatory Diseases | The isoxazole core can serve as a scaffold for developing selective kinase inhibitors. | nih.gov |

Advanced Analytical and Spectroscopic Techniques for Characterizing Complex Derivatives

The synthesis of novel and structurally complex derivatives of (5-cyclopropylisoxazol-3-yl)methanamine necessitates the use of advanced analytical and spectroscopic techniques for unambiguous characterization. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy remain fundamental, more sophisticated techniques are being employed to gain deeper structural and dynamic insights. icm.edu.pl

Definitive Structural Elucidation: For complex derivatives, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms, including stereochemistry. researchgate.net This technique provides unequivocal proof of structure, which is critical for understanding structure-activity relationships. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the precise determination of molecular formulas, which is essential for confirming the identity of newly synthesized compounds, especially those that may be fragile. acs.orgnih.gov

Probing Molecular Dynamics and Properties: Advanced spectroscopic methods are used to study the behavior of these molecules. Time-resolved photoelectron spectroscopy, for instance, can be used to investigate the photoinduced dynamics of the isoxazole ring, such as ring-opening reactions, providing insights into their stability and reactivity under different conditions. nih.gov Fluorescence spectroscopy is another powerful tool used to probe the interactions of isoxazole derivatives with biological targets, such as enzymes, and can be used in high-throughput screening assays. acs.orgnih.gov

Table 3: Analytical and Spectroscopic Techniques for Isoxazole Derivatives

| Technique | Abbreviation | Information Obtained | Application in Characterizing Complex Derivatives |

| Nuclear Magnetic Resonance Spectroscopy | ¹H NMR, ¹³C NMR | Provides detailed information about the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry. | Routine and essential for confirming the core structure and substitution patterns of new derivatives. icm.edu.plsciarena.com |

| Mass Spectrometry (High-Resolution) | HRMS (e.g., ESI-MS) | Determines the exact mass and elemental composition of a molecule. | Confirms the molecular formula and identity of novel, often complex, synthesized compounds. acs.orgnih.gov |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies the presence of specific functional groups within the molecule. | Verifies the successful incorporation of new functionalities during synthesis. nih.gov |

| Single-Crystal X-ray Crystallography | - | Provides the definitive three-dimensional atomic structure of a crystalline solid. | Unambiguously determines the absolute stereochemistry and conformation of complex chiral derivatives. researchgate.net |